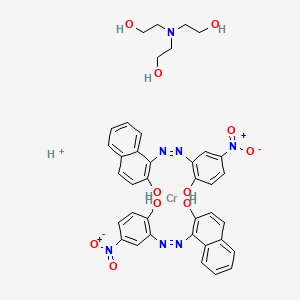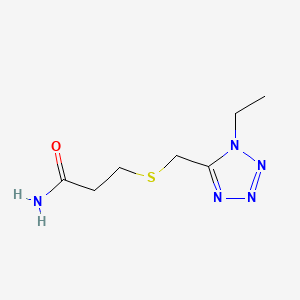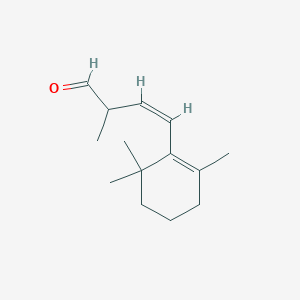
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal, (3Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal, (3Z)- is an organic compound with the molecular formula C₁₄H₂₂O. It is also known as Boronia butenal. This compound is characterized by its unique structure, which includes a cyclohexene ring with three methyl groups and a butenal group. It is an important intermediate in the synthesis of various chemical products, including Vitamin A.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal can be achieved through several synthetic routes. One common method involves the reaction of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde with acetone in the presence of a base, such as sodium hydroxide, under controlled temperature and pressure conditions. This reaction yields the desired product with high selectivity and minimal by-products.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal is typically carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced catalysts and continuous monitoring of reaction parameters to achieve efficient production.
化学反応の分析
Types of Reactions
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogens or other electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It serves as a precursor in the synthesis of Vitamin A, which is essential for vision and immune function.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.
作用機序
The mechanism of action of 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal involves its interaction with specific molecular targets and pathways. For example, in the synthesis of Vitamin A, the compound undergoes a series of enzymatic reactions that convert it into retinol, which is then further processed into retinal and retinoic acid. These molecules play crucial roles in vision, cell growth, and differentiation.
類似化合物との比較
Similar Compounds
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal: This compound is a structural isomer with similar properties.
2-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-butenal: Another isomer with slight differences in reactivity and applications.
Uniqueness
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to serve as an intermediate in the synthesis of Vitamin A and other valuable compounds highlights its importance in both research and industrial applications.
特性
CAS番号 |
56013-06-0 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
(Z)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-enal |
InChI |
InChI=1S/C14H22O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h7-8,10-11H,5-6,9H2,1-4H3/b8-7- |
InChIキー |
HVDGAAPQCCUWDO-FPLPWBNLSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C\C(C)C=O |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


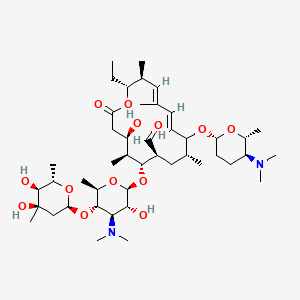
![4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B15187424.png)
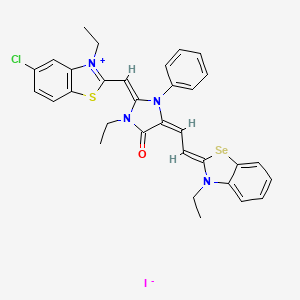
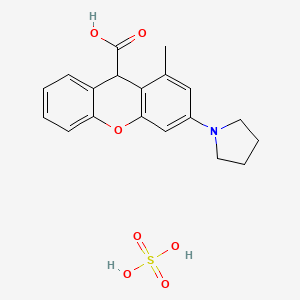


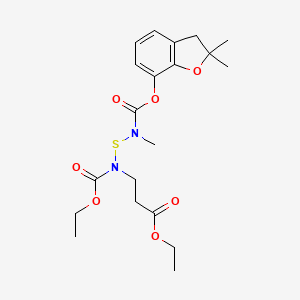




![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)
